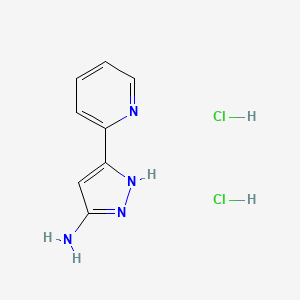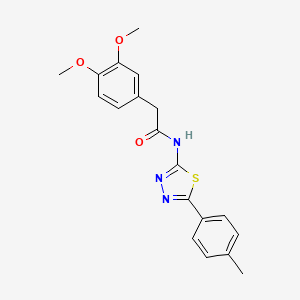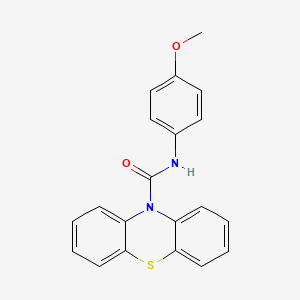![molecular formula C26H23N3O3S B2504136 3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477768-52-8](/img/structure/B2504136.png)
3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one" is a derivative of quinazolinone, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. Quinazolinones have been studied extensively for their potential applications in medicinal chemistry, including antihypertensive, analgesic, anti-inflammatory, antihistaminic, antiviral, and antibacterial activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the cyclization of an amino-substituted quinazolinone with various one-carbon donors or through reactions with aldehydes and ketones. For instance, the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones was achieved by cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors . Similarly, novel 3-(benzyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized by reacting the amino group of 3-benzyl-2-hydrazino quinazolin-4(3H)-one with various aldehydes and ketones . These methods demonstrate the versatility in the synthesis of quinazolinone derivatives, which can be tailored to produce compounds with specific functional groups and potential biological activities.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified with various substituents. The presence of benzyl and benzylsulfanyl groups, as well as methoxy groups, can influence the molecular conformation and electronic distribution, potentially affecting the compound's interaction with biological targets .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including cyclization, substitution, and coupling reactions. For example, the Buchwald–Hartwig coupling reaction has been used to prepare amino- and sulfanyl-derivatives of benzoquinazolinones . These reactions are crucial for the modification of the quinazolinone core and the introduction of pharmacophores that can enhance the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like benzyl and benzylsulfanyl groups can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. The antihypertensive, analgesic, anti-inflammatory, and antihistaminic activities of these compounds suggest that they have favorable properties for interaction with biological systems .
Aplicaciones Científicas De Investigación
Antibacterial Evaluation
A derivative of quinazolin-4(3H)-one, synthesized using the S-arylation method, was assessed for antibacterial properties. The compound showed potential activity against various bacterial strains, indicating its potential in antibacterial research (Geesi, 2020).
Antihypertensive Activity
Compounds related to 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones were synthesized and evaluated for their antihypertensive activity. One such compound demonstrated greater activity than the reference standard prazocin, suggesting its potential use in treating hypertension (Alagarsamy & Pathak, 2007).
Antiviral Activities
Novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and tested for antiviral activity against various respiratory and biodefense viruses. Some compounds showed significant inhibition of viruses like avian influenza and Venezuelan equine encephalitis, highlighting their potential in antiviral therapy (Selvam et al., 2007).
Anticonvulsant and Antidepressant Agents
A series of 3H-quinazolin-4-ones were synthesized and evaluated for anticonvulsant and antidepressant activities. One compound, in particular, emerged as a promising anticonvulsant agent without motor impairment effects, indicating its therapeutic potential in neurology (Amir, Ali, & Hassan, 2013).
Analgesic and Anti-inflammatory Agents
Novel 3-(benzyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and investigated for analgesic and anti-inflammatory activities. A specific compound exhibited higher potency than diclofenac sodium, suggesting its use in pain and inflammation management (Alagarsamy, Murugesan, & Sheorey, 2008).
Antimicrobial Activities
1-(3-Benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives were synthesized and screened for antimicrobial activity. Some compounds demonstrated significant activity against various bacteria, indicating their potential in antimicrobial research (Alagarsamy et al., 2015).
Antimicrobial and Anticancer Activity
Quinazolinone peptide derivatives were synthesized and evaluated for antimicrobial potential. The compounds exhibited moderate to significant antibacterial activity, with one showing potency comparable to ciprofloxacin. This suggests their application in developing novel antimicrobial agents (Kapoor, Nabi, Gupta, & Gupta, 2017).
Propiedades
IUPAC Name |
3-benzyl-5-benzylsulfanyl-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-31-22-14-19-20(15-23(22)32-2)27-26(33-16-18-11-7-4-8-12-18)29-21(25(30)28-24(19)29)13-17-9-5-3-6-10-17/h3-12,14-15,21H,13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBAWGCELLSTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=CC=C4)CC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2504053.png)


![Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2504058.png)
![(4-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2504062.png)


![2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2504069.png)

![ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2504071.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)
![2-(3-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2504074.png)
